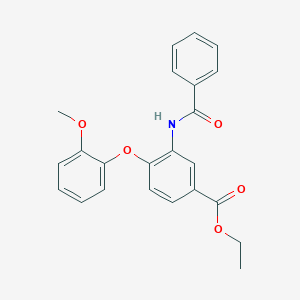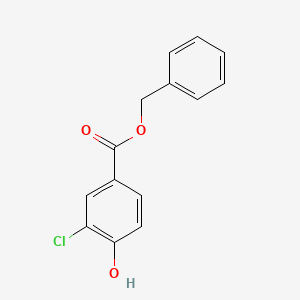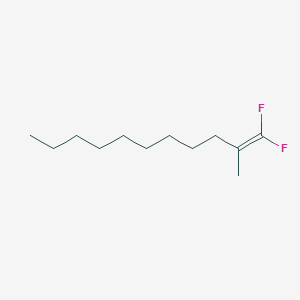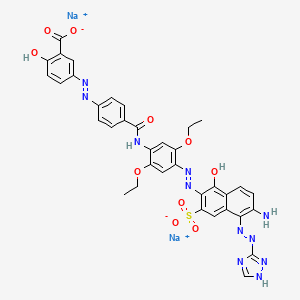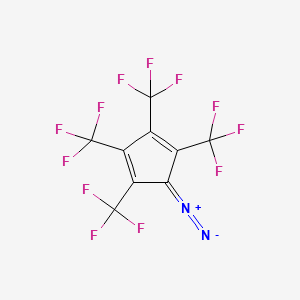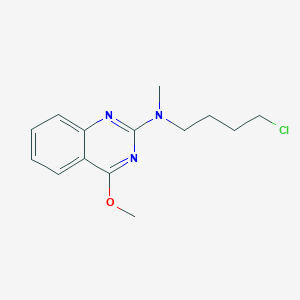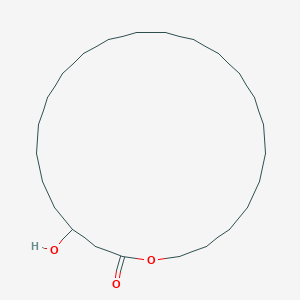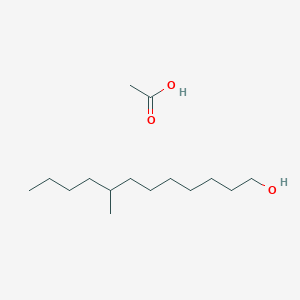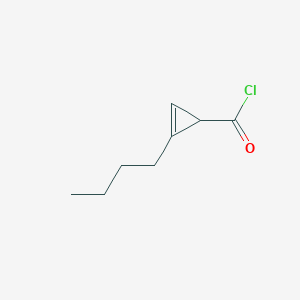![molecular formula C12H10N6O2S B14421629 5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione CAS No. 84345-57-3](/img/structure/B14421629.png)
5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of a tetrazole ring and a pyrimidine dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable pyrimidine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate and sodium ascorbate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the tetrazole ring can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfur atom.
Scientific Research Applications
5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in material science for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The sulfur atom can also participate in coordination with metal ions, affecting the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and sulfur atom but lacks the pyrimidine dione structure.
5-Phenyl-1H-tetrazole: Similar tetrazole ring but without the sulfur and pyrimidine components.
1-Phenyl-5-mercapto-1,2,3,4-tetrazole: Contains a mercapto group similar to the sulfanyl group in the target compound.
Uniqueness
5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a tetrazole ring and a pyrimidine dione structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
84345-57-3 |
|---|---|
Molecular Formula |
C12H10N6O2S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10N6O2S/c19-10-8(6-13-11(20)14-10)7-21-12-15-16-17-18(12)9-4-2-1-3-5-9/h1-6H,7H2,(H2,13,14,19,20) |
InChI Key |
FVFDDKZKPAMZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CNC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
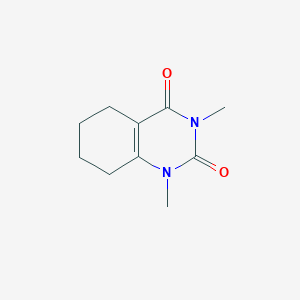
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
